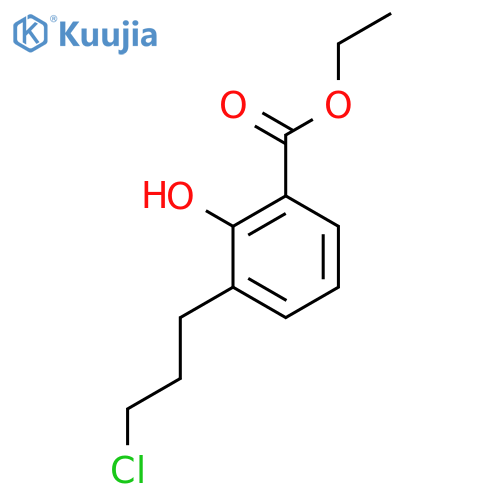

Cas no 846607-56-5 (BENZOIC ACID, 3-(3-CHLOROPROPYL)-2-HYDROXY-, ETHYL ESTER)

846607-56-5 structure

商品名:BENZOIC ACID, 3-(3-CHLOROPROPYL)-2-HYDROXY-, ETHYL ESTER

CAS番号:846607-56-5

MF:C12H15O3Cl

メガワット:242.699

CID:3390181

BENZOIC ACID, 3-(3-CHLOROPROPYL)-2-HYDROXY-, ETHYL ESTER 化学的及び物理的性質

名前と識別子

-

- BENZOIC ACID, 3-(3-CHLOROPROPYL)-2-HYDROXY-, ETHYL ESTER

-

BENZOIC ACID, 3-(3-CHLOROPROPYL)-2-HYDROXY-, ETHYL ESTER 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007573-1g |

Ethyl 3-(3-chloropropyl)-2-hydroxybenzoate |

846607-56-5 | 97% | 1g |

$1549.60 | 2023-08-31 | |

| Alichem | A015007573-500mg |

Ethyl 3-(3-chloropropyl)-2-hydroxybenzoate |

846607-56-5 | 97% | 500mg |

$855.75 | 2023-08-31 | |

| Alichem | A015007573-250mg |

Ethyl 3-(3-chloropropyl)-2-hydroxybenzoate |

846607-56-5 | 97% | 250mg |

$494.40 | 2023-08-31 |

BENZOIC ACID, 3-(3-CHLOROPROPYL)-2-HYDROXY-, ETHYL ESTER 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

846607-56-5 (BENZOIC ACID, 3-(3-CHLOROPROPYL)-2-HYDROXY-, ETHYL ESTER) 関連製品

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬